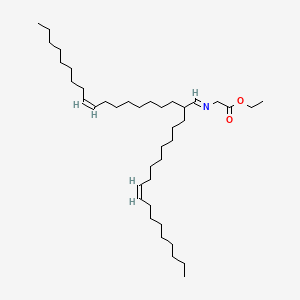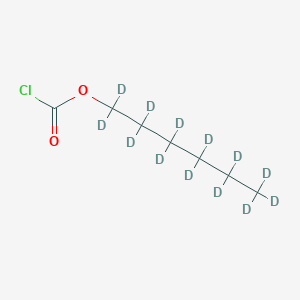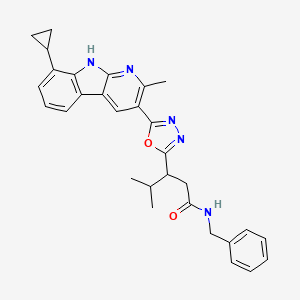![molecular formula C14H12N2O2S B12398867 2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)
2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 698600: is a potent inhibitor of p300/CBP-associated factor, with an IC50 value of 6.51 micromolar. It exhibits significant antiproliferative activity against cancer cells, making it a valuable compound in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 698600 involves the preparation of pyridoisothiazolones. The detailed synthetic route and reaction conditions are typically proprietary information held by research institutions or companies. general methods for synthesizing pyridoisothiazolones include the use of various reagents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production methods for NSC 698600 are not widely documented, as the compound is primarily used for research purposes. The production process would likely involve scaling up the laboratory synthesis methods while ensuring purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: NSC 698600 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
Chemistry: NSC 698600 is used as a tool compound to study the inhibition of p300/CBP-associated factor, providing insights into epigenetic regulation and histone acetylation .
Biology: In biological research, NSC 698600 is utilized to investigate its antiproliferative effects on cancer cell lines, such as SK-N-SH and HCT116 cells .
Medicine: The compound’s potential as an anticancer agent is explored in preclinical studies, aiming to develop new therapeutic strategies for cancer treatment .
Industry: While primarily a research compound, NSC 698600’s role in understanding cancer biology and epigenetics can indirectly influence the development of new drugs and therapies .
Mecanismo De Acción
NSC 698600 exerts its effects by inhibiting p300/CBP-associated factor, a histone acetyltransferase involved in the regulation of gene expression. By inhibiting this factor, NSC 698600 disrupts the acetylation of histones, leading to altered chromatin structure and gene expression. This mechanism is particularly relevant in cancer cells, where dysregulated gene expression contributes to uncontrolled cell proliferation .
Comparación Con Compuestos Similares
- Perphenazine-dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant
- Doxepin-hydrochloride
- A-317920
- Alcaftadine
- ST-1006
- Chlorphenoxamine
- Mizolastine
- Clemastine-fumarate
- H3 receptor-MO-1
- Azelastine hydrochloride
- Izuforant
- ABT-239
- Fexofenadine
- Bepotastine besilate
- Roxatidine
- Ketotifen fumarate
- S 38093
- Roxatidine
- Histamine phosphate
- Ciproxifan maleate
- LML134
- H4R antagonist 3
- Olopatadine-hydrochloride .
Uniqueness: NSC 698600 is unique due to its specific inhibition of p300/CBP-associated factor, which plays a crucial role in epigenetic regulation. This specificity makes it a valuable tool in studying the molecular mechanisms underlying cancer and other diseases .
Propiedades
Fórmula molecular |
C14H12N2O2S |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-5-methyl-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C14H12N2O2S/c1-9-7-12-13(15-8-9)19-16(14(12)17)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3 |
Clave InChI |
JWDLSSYXAGGQHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=C1)SN(C2=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






pyrimidine-2,4-dione](/img/structure/B12398814.png)


![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)



![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)

![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
